4-(3,4-Dichlorophenyl)-2-hydroxybenzoic acid
Description
4-(3,4-Dichlorophenyl)-2-hydroxybenzoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a hydroxybenzoic acid structure
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-10-4-2-7(5-11(10)15)8-1-3-9(13(17)18)12(16)6-8/h1-6,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQNLTUHKGHNRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691252 | |
| Record name | 3',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-81-4 | |
| Record name | 3',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dichlorophenyl)-2-hydroxybenzoic acid typically involves the reaction of 3,4-dichlorophenylboronic acid with 2-hydroxybenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .
Industrial Production Methods: Industrial production methods for this compound may involve similar coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dichlorophenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The dichlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alkyl halides in the presence of a base.
Major Products:
- Oxidation can yield 4-(3,4-dichlorophenyl)-2-ketobenzoic acid.
- Reduction can produce 4-(phenyl)-2-hydroxybenzoic acid.
- Substitution can result in compounds like 4-(3,4-diaminophenyl)-2-hydroxybenzoic acid.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity, while the hydroxybenzoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- 4-(3,4-Dichlorophenyl)-2-methoxybenzoic acid
- 4-(3,4-Dichlorophenyl)-2-aminobenzoic acid
- 4-(3,4-Dichlorophenyl)-2-carboxybenzoic acid
Uniqueness: 4-(3,4-Dichlorophenyl)-2-hydroxybenzoic acid is unique due to the presence of both the dichlorophenyl and hydroxybenzoic acid groups, which confer distinct chemical and biological properties
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